molecular formula C19H14F6N2O3 B11614934 5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one

5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one

Cat. No.: B11614934
M. Wt: 432.3 g/mol
InChI Key: OIZHACYCJSJBLX-UHFFFAOYSA-N
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Description

5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one is a complex organic compound characterized by the presence of trifluoromethyl groups and a diazinanone ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered intermediates . The reaction conditions often require the use of specific catalysts and reagents to achieve high yields and selectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5-Benzoyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one lies in its specific structure, which combines the properties of trifluoromethyl groups with a diazinanone ring. This combination imparts unique chemical and physical properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C19H14F6N2O3

Molecular Weight

432.3 g/mol

IUPAC Name

5-benzoyl-4-hydroxy-4-(trifluoromethyl)-6-[4-(trifluoromethyl)phenyl]-1,3-diazinan-2-one

InChI

InChI=1S/C19H14F6N2O3/c20-18(21,22)12-8-6-10(7-9-12)14-13(15(28)11-4-2-1-3-5-11)17(30,19(23,24)25)27-16(29)26-14/h1-9,13-14,30H,(H2,26,27,29)

InChI Key

OIZHACYCJSJBLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2C(NC(=O)NC2(C(F)(F)F)O)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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